BenchChemオンラインストアへようこそ!

Vibunazole

Antifungal susceptibility testing Aspergillus Relative inhibition factor

Vibunazole (BAY-N-7133) is a first-generation triazole CYP51 inhibitor optimized for preclinical antifungal research where generic azole substitution compromises experimental integrity. Its documented mean RIF <60% against Candida spp. and ketoconazole-equivalent activity against Aspergillus provide a validated benchmark for RIF-based susceptibility testing, which predicts in vivo potential more reliably than MIC alone. In murine systemic candidosis models, 200 mg/kg/day Vibunazole delivers protection comparable to ketoconazole in early-intervention protocols (day 1 post-infection), though it is unsuitable for delayed-treatment models. For CNS studies, its intermediate CSF penetration—higher than itraconazole, lower than fluconazole—is unaffected by meningeal inflammation, distinguishing it from ketoconazole. Its gastric pH-independent oral absorption eliminates the pharmacokinetic variability associated with ketoconazole and itraconazole, making it ideal for absorption studies. Procure Vibunazole to access these experimentally validated differential properties for your azole development programs.

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
CAS No. 80456-55-9
Cat. No. B1683049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibunazole
CAS80456-55-9
Synonyms1-(4-chlorophenoxy)-3,3'-dimethyl-2-(1,2,4-triazol-1-yl)methyl-2-butanol
BAY N 7133
BAY N-7133
Bay N7133
vibunazole
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3
InChIKeyOCQPZTCGZAFWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vibunazole (CAS 80456-55-9) Procurement Guide for Antifungal Research: Triazole CYP51 Inhibitor with Documented In Vitro Activity Profile


Vibunazole (BAY-N-7133; CAS 80456-55-9) is a synthetic triazole antifungal agent originally developed by Bayer AG as an orally bioavailable CYP51 (lanosterol 14α-demethylase) inhibitor [1]. It belongs to the azole class, which disrupts fungal ergosterol biosynthesis, and was evaluated preclinically as a systemic antifungal candidate alongside other first-generation triazoles. Its molecular structure (1-(4-chlorophenoxy)-3,3'-dimethyl-2-(1,2,4-triazol-1-yl)methyl-2-butanol) and preclinical characterization position it as a comparator tool for studying azole structure-activity relationships, in vitro antifungal susceptibility methodologies, and pharmacokinetic-pharmacodynamic profiling in animal models [2].

Why Generic Azole Interchange is Not Supported for Vibunazole: Differential In Vivo Efficacy and CSF Penetration Profiles


Despite shared CYP51 inhibition mechanisms, azole antifungals cannot be interchanged in research applications without compromising experimental integrity. Comparative preclinical studies demonstrate that Vibunazole exhibits a distinct profile relative to both earlier imidazoles (e.g., ketoconazole) and contemporary triazoles (e.g., itraconazole) across key performance dimensions including in vitro relative inhibition factors (RIFs) against specific fungal genera, in vivo efficacy in murine candidosis models, and penetration into the cerebrospinal fluid (CSF) [1][2]. Generic substitution based solely on class membership would ignore these quantifiable differences, potentially altering experimental outcomes in antifungal susceptibility testing, in vivo efficacy studies, or pharmacokinetic investigations. The following evidence items document exactly where Vibunazole diverges from comparators in ways that directly impact scientific utility and procurement decisions.

Quantitative Evidence for Vibunazole Selection: Comparator Data Across RIF, In Vivo Protection, and CSF Penetration


Aspergillus In Vitro Activity: Vibunazole Matches Ketoconazole in RIF-Based Comparison

In a head-to-head in vitro comparison using the relative inhibition factor (RIF) method, Vibunazole demonstrated activity equivalent to ketoconazole against eight Aspergillus species isolates. The study assessed nine novel antifungals against established agents, providing a quantitative basis for comparing Vibunazole's anti-Aspergillus activity directly against a widely used imidazole comparator [1].

Antifungal susceptibility testing Aspergillus Relative inhibition factor In vitro assay

Candida RIF Performance: Vibunazole Clusters with Itraconazole and Clotrimazole

When tested against 26 Candida species isolates, Vibunazole yielded a mean RIF below 60%, placing it within the same activity cluster as itraconazole (also <60% RIF), clotrimazole, ketoconazole, and tioconazole. This quantitative threshold distinguishes these agents from amphotericin B, which produced significantly lower RIF values against the same Candida isolates [1]. The RIF method was specifically employed because traditional MIC data tended to portray the newer azoles unfavorably, whereas RIF provided a more accurate assessment of in vitro inhibitory potential [1].

Candida species Relative inhibition factor Antifungal susceptibility Azole comparison

Murine Systemic Candidosis: Dose-Dependent Protection Profile Compared to Ketoconazole

In a murine model of systemic candidosis (Candida albicans intravenous challenge, >LD80 inoculum), Vibunazole and ketoconazole were directly compared across multiple oral dosing regimens over a one-month treatment period. At 200 mg/kg/day, both Vibunazole and ketoconazole demonstrated protective efficacy, whereas the comparator Bay L9139 failed to protect, suggesting synergistic toxicity with infection. At lower doses (50 and 100 mg/kg/day), both Vibunazole and ketoconazole prolonged survival compared to untreated controls (p < 0.05), though ketoconazole showed a slight numerical advantage. At 25 mg/kg/day, neither drug prolonged survival. When treatment was delayed until day 4 post-infection, only ketoconazole (at 100-200 mg/kg/day) prolonged survival; Vibunazole was ineffective across all doses tested (10-200 mg/kg/day) [1].

In vivo efficacy Systemic candidosis Murine model Survival analysis

CSF Penetration in Rabbits: Intermediate Profile Relative to Itraconazole and Fluconazole

In a rabbit model comparing antifungal penetration into cerebrospinal fluid (CSF), Vibunazole exhibited an intermediate CSF penetration profile. Fluconazole (UK-49,858), which has minimal protein binding, penetrated freely (up to 66% of simultaneous serum concentrations). In contrast, itraconazole, which is highly protein-bound, was undetectable in CSF. Vibunazole and ketoconazole both achieved intermediate CSF concentrations, with values between the high-penetration fluconazole and the undetectable itraconazole [1]. The presence of meningeal inflammation modestly increased CSF concentrations of ketoconazole but did not significantly affect Vibunazole penetration [1].

Cerebrospinal fluid penetration Pharmacokinetics CNS fungal infection model Protein binding

Human Oral Pharmacokinetics: Rapid Absorption and Short Half-Life Profile

In a clinical pharmacology study involving six healthy volunteers, Vibunazole (400 mg oral tablet) demonstrated rapid absorption with a mean peak plasma concentration (Cmax) of 2.76 mg/L achieved at a mean peak time (Tmax) of 1 hour 29 minutes (after a mean lag-time of 30 minutes). The mean elimination half-life was 2 hours 22 minutes, indicating a relatively short systemic residence time compared to later-generation triazoles. Importantly, kinetic parameters did not differ significantly when Vibunazole was co-administered with cimetidine or hydrochloric acid, suggesting gastric pH does not substantially alter its oral absorption profile [1].

Human pharmacokinetics Oral bioavailability Absorption Half-life

Murine Pharmacokinetics: High Peak Plasma Concentrations with Evidence of Autoinduction

In mice, oral administration of Vibunazole at 25 mg/kg as an aqueous suspension produced peak plasma concentrations of 14-16 mg/L. After the first oral dose, the mean plasma half-life was 4.8 hours. However, following the fifth dose, plasma levels were lower and declined with a half-life of 1.2 hours, a pattern consistent with enzyme induction [1]. In beagle dogs, the absolute oral bioavailability was estimated at approximately 70% [1]. This pharmacokinetic behavior—high initial exposure followed by accelerated clearance upon repeat dosing—contrasts with ketoconazole in the same murine candidosis study, where unfavorable pharmacokinetics with continued administration were specifically cited as contributing to Vibunazole's relative inefficacy in delayed-treatment protocols [2].

Animal pharmacokinetics Plasma concentration Enzyme induction Bioavailability

Evidence-Backed Research and Industrial Application Scenarios for Vibunazole (CAS 80456-55-9)


In Vitro Antifungal Susceptibility Reference Standard for RIF Methodology

Vibunazole is best deployed as a reference compound in antifungal susceptibility testing protocols that employ Relative Inhibition Factor (RIF) methodology rather than traditional MIC assays. Its documented mean RIF of <60% against Candida species and activity equivalent to ketoconazole against Aspergillus isolates [1] provide a validated benchmark for evaluating novel azole candidates in RIF-based comparative studies. This is particularly valuable given that MIC data alone tend to portray newer azoles unfavorably, whereas RIF provides a more predictive assessment of in vivo potential [1].

Murine Systemic Candidosis Model for Early-Intervention Azole Studies

Vibunazole is appropriate for murine systemic candidosis studies where treatment is initiated on day 1 post-infection and where a dose range of 50-200 mg/kg/day is employed [1]. At 200 mg/kg/day, it provides protection comparable to ketoconazole, making it a suitable comparator for evaluating new chemical entities in early-intervention protocols. However, it should not be selected for delayed-treatment (day 4+) candidosis models, as it fails to prolong survival under these conditions, unlike ketoconazole [1]. Researchers should also account for the compound's autoinduction phenomenon, which reduces plasma exposure upon repeat dosing [2].

CNS Fungal Infection Model Requiring Intermediate CSF Bioavailability

For CNS fungal infection studies in rabbit models where intermediate cerebrospinal fluid penetration is required—neither as high as fluconazole nor as negligible as itraconazole—Vibunazole provides a well-characterized option [1]. Its CSF penetration profile, documented alongside ketoconazole, itraconazole, and fluconazole, makes it useful for investigating relationships between protein binding, CNS penetration, and antifungal efficacy [1]. The finding that meningeal inflammation does not significantly alter Vibunazole's CSF penetration distinguishes it from ketoconazole in this experimental context [1].

pH-Independent Oral Absorption in Human Pharmacokinetic Studies

Vibunazole is suitable for human oral pharmacokinetic investigations where gastric pH-independent absorption is a desired characteristic. Unlike ketoconazole and itraconazole, which require acidic gastric conditions for optimal absorption, Vibunazole's kinetic parameters remain unchanged whether administered with cimetidine (which elevates gastric pH) or hydrochloric acid [1]. Its short elimination half-life of approximately 2.4 hours in humans [1] also makes it appropriate for studies requiring rapid systemic clearance or evaluating the impact of frequent dosing regimens on pharmacokinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vibunazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.